molecular formula C19H17NO7 B612271 恩西克林尼德 CAS No. 15866-90-7

恩西克林尼德

货号: B612271
CAS 编号: 15866-90-7
分子量: 371.3 g/mol
InChI 键: NBRQRXRBIHVLGI-OWXODZSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

COL-3 具有广泛的科学研究应用:

    化学: 用作研究化学修饰和反应的模型化合物。

    生物学: 研究其对细胞过程的影响,包括炎症和氧化应激。

    医学: 探索其在治疗炎症性疾病和癌症方面的潜在治疗效果。

    工业: 用于开发新型药物和化学产品

作用机制

COL-3 主要通过抑制金属蛋白酶和减少氧化应激来发挥作用。它靶向各种分子途径,包括抑制 NADPH 氧化酶,从而减少活性氧的产生。 这种机制有助于减少炎症并防止细胞损伤 .

准备方法

合成路线和反应条件

COL-3 的合成涉及四环素的化学修饰。该过程通常包括从四环素分子中去除二甲氨基,从而形成 4-脱二甲氨基金霉素。 这种修饰是通过一系列化学反应实现的,包括在受控条件下进行的氧化和还原步骤 .

工业生产方法

COL-3 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高效液相色谱法来纯化该化合物。 反应条件经过优化,以确保最终产品的高收率和纯度 .

化学反应分析

反应类型

COL-3 经历各种化学反应,包括:

    氧化: COL-3 可以被氧化形成不同的衍生物。

    还原: 还原反应可以修饰 COL-3 分子上的官能团。

    取代: 取代反应可以在 COL-3 结构中引入新的官能团。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠等还原剂。

    取代: 在受控条件下使用各种试剂,包括卤素和烷基化剂。

主要产物

这些反应形成的主要产物包括具有修饰官能团的各种 COL-3 衍生物,这些衍生物可以表现出不同的生物活性 .

相似化合物的比较

类似化合物

    多西环素: COL-3 的母体化合物,以其抗菌特性而闻名。

    米诺环素: 另一种具有抗炎作用的四环素衍生物。

    泰地环素: 一种具有广谱活性的四环素抗生素。

COL-3 的独特性

COL-3 的独特之处在于它缺乏抗菌活性,这使其能够用于非抗生素应用。 它强大的抗金属蛋白酶和抗炎活性使其成为科学研究和潜在治疗应用中的宝贵化合物 .

属性

IUPAC Name

(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRQRXRBIHVLGI-OWXODZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032905
Record name Incyclinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15866-90-7
Record name Incyclinide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015866907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Incyclinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11647
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Incyclinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INCYCLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G64WZQ4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Metastat?

A1: Metastat is a matrix metalloproteinase (MMP) inhibitor. [] MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix, which is important for tumor invasion and metastasis. [] By inhibiting MMPs, Metastat aims to impede the spread of cancer cells. []

Q2: How does ionizing radiation interact with Metastat in affecting tumor growth?

A2: Research suggests that ionizing radiation can stimulate tumor cell survival pathways and promote angiogenesis, potentially enhancing tumor growth. [] Metastat, when administered concurrently with radiation, was found to inhibit these radiation-induced effects, leading to a synergistic tumor growth reduction. []

Q3: What is the role of Vascular Endothelial Growth Factor (VEGF) in the interaction between Metastat and ionizing radiation?

A3: Studies show that ionizing radiation can induce the secretion of VEGF by tumor cells, which further contributes to angiogenesis and tumor progression. [] Metastat has been observed to inhibit this radiation-induced VEGF secretion, further contributing to its anti-tumor effects. []

Q4: What is the molecular structure of Metastat (Incyclinide)?

A4: Unfortunately, the provided research abstracts do not contain specific information about the molecular formula, weight, or spectroscopic data of Metastat (Incyclinide). Further research in chemical databases or scientific literature is recommended for this information.

Q5: Are there any studies on the material compatibility and stability of Metastat under various conditions?

A5: The provided abstracts do not offer specific details on the material compatibility and stability of Metastat. This information would be crucial for understanding its behavior and potential applications in different environments. Further investigation into dedicated material science studies or the manufacturer's documentation might provide more insights.

Q6: How do structural modifications of Metastat affect its activity, potency, and selectivity?

A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Metastat. Investigating the impact of structural modifications on its activity, potency, and selectivity would require accessing full research articles or conducting further experimental investigations.

Q7: What is known about the pharmacokinetics and pharmacodynamics of Metastat?

A7: The provided abstracts do not provide detailed information regarding the absorption, distribution, metabolism, excretion (ADME), and in vivo activity of Metastat. Consulting relevant pharmacology research or the drug's prescribing information would be necessary for this data.

Q8: Are there any in vitro or in vivo studies demonstrating the efficacy of Metastat in specific cancer models?

A8: While the provided research highlights Metastat's ability to inhibit MMPs and impact tumor growth, [] specific details about in vitro cell-based assays or in vivo animal model studies are not provided in the abstracts. Accessing full research articles would be necessary for a comprehensive understanding of its efficacy in various cancer models.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。